4-溴-3,5-二羟基苯甲酰胺

描述

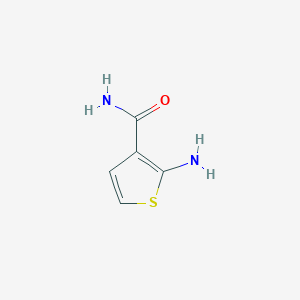

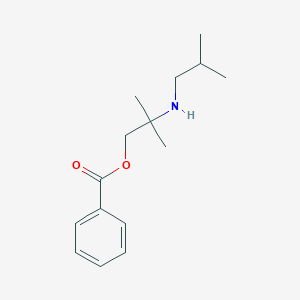

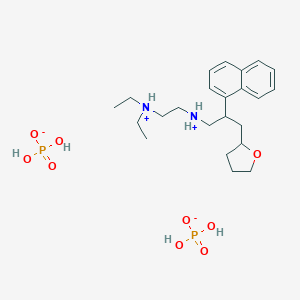

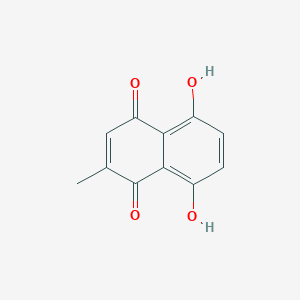

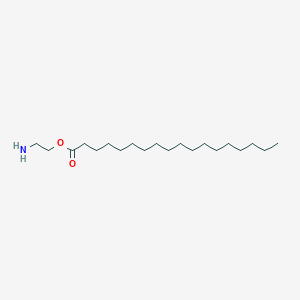

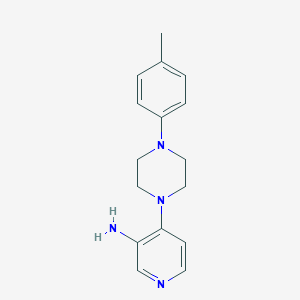

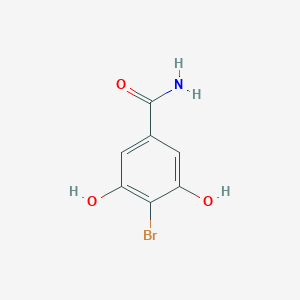

Introduction 4-Bromo-3,5-dihydroxybenzamide is a compound that is part of a class of molecules which can be utilized in various chemical studies and applications. It has a specific molecular structure that includes a bromine atom and two hydroxyl groups attached to a benzamide backbone.

Synthesis Analysis The synthesis of related compounds often involves starting from simpler aromatic compounds like 3,5-dihydroxybenzoic acid and modifying them through processes such as bromination and amide formation. For example, related compounds have been synthesized by modifying 3,5-dihydroxybenzoic acid through reactions that introduce bromine atoms and amide groups into the molecule (Xu Dong-fang, 2000).

Molecular Structure Analysis Molecular structure analysis often involves techniques such as X-ray diffraction, which have been used to characterize the structure of similar compounds. These analyses provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds (S. Varughese, V. Pedireddi, 2006).

Chemical Reactions and Properties Chemical properties of such compounds include their reactivity towards other chemical species, which can be influenced by the presence of functional groups such as bromo and hydroxy groups. For example, the bromo group can participate in nucleophilic substitution reactions, while the hydroxy groups can form hydrogen bonds and participate in reactions typical of phenols.

Physical Properties Analysis The physical properties, such as melting point, solubility, and crystalline structure, are significantly influenced by the molecular structure. For instance, the presence of hydroxy groups can increase solubility in polar solvents due to hydrogen bonding.

Chemical Properties Analysis Chemical properties include acidity, basicity, and reactivity patterns, particularly influenced by the functional groups present on the benzamide backbone. The hydroxy groups, for example, can impact the acidity of the compound, making it more acidic than its non-hydroxylated analogs.

For more in-depth and specific studies, the references provided offer a comprehensive look into the synthesis, structure, and properties of related compounds, which can be extrapolated to understand 4-Bromo-3,5-dihydroxybenzamide:

- Xu Dong-fang (2000). The Synthesis and Structural Characterization of 4-bromo-3,5-dihydroxybenzoic Acid. Journal of Shanghai Teachers University.

- S. Varughese, V. Pedireddi (2006). A competitive molecular recognition study: syntheses and analysis of supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative with some N-donor compounds. Chemistry.

科学研究应用

环境生物降解

4-溴-3,5-二羟基苯甲酰胺,溴氧草酰胺的衍生物,在环境生物降解方面已经进行了研究。在一项研究中,除草剂溴氧草酰胺被证明通过奥兹奈肺炎克雷伯氏菌亚种代谢为3,5-二溴-4-羟基苯甲酸,展示了这种化合物的环境降解的微生物途径(McBride et al., 1986)。同样,在另一项研究中,该除草剂在植物中被用于生物清洁市政废水,强调了其在环境应用中的潜力(Luther et al., 1985)。

假单胞菌中的生物降解

研究还探讨了假单胞菌中溴氧草酰胺的生物转化,突出了其共代谢性质以及对其他可代谢碳和能源来源的依赖以进行降解(Vokounová et al., 2008)。

潜在的药用应用

有研究探讨了苯甲酰胺衍生物的合成,其中包括4-溴-3,5-二羟基苯甲酰胺,用于潜在的药用应用。例如,描述了抗精神病苯甲酰胺雷莫西普利德代谢产物5-取代的5-羟基-2-吡咯烷酮的合成,展示了这类化合物在药物代谢中的作用(Gawell et al., 1989)。

抗氧化性质

一项研究从海洋红藻Rhodomela confervoides中鉴定了含氮溴酚类化合物,表明溴酚类衍生物的抗氧化性质,其中可能包括4-溴-3,5-二羟基苯甲酰胺(Li et al., 2012)。

作用机制

安全和危害

4-Bromo-3,5-dihydroxybenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

属性

IUPAC Name |

4-bromo-3,5-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2,10-11H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNIEGHLVCGBRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)Br)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065450 | |

| Record name | Benzamide, 4-bromo-3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,5-dihydroxybenzamide | |

CAS RN |

13429-12-4 | |

| Record name | 4-Bromo-3,5-dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13429-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-bromo-3,5-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013429124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-3,5-resorcylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-bromo-3,5-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-bromo-3,5-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-dihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。